1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
Description
Historical Context and Evolution of 7-Oxabicyclo[2.2.1]heptane Chemistry
The chemistry of 7-oxabicyclo[2.2.1]heptane derivatives has its roots in the pioneering work on the Diels-Alder reaction. The cycloaddition of furan (B31954), a readily available diene, with various dienophiles provided a direct and efficient entry into this bicyclic system. Early investigations focused on understanding the scope and stereoselectivity of this reaction, laying the groundwork for its widespread application. Over the decades, the field has evolved significantly, with the development of catalytic and asymmetric variants of the Diels-Alder reaction, enabling the synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives. These advancements have been crucial in the total synthesis of complex natural products where precise stereochemical control is paramount.
Structural Features and Stereochemical Considerations of the Bicyclic System
The 7-oxabicyclo[2.2.1]heptane system is characterized by a cyclohexane (B81311) ring constrained in a boat-like conformation by an oxygen bridge. This rigid structure imparts distinct reactivity and stereochemical properties. The presence of the oxygen bridge also introduces significant ring strain, which can be harnessed for various chemical transformations.
Stereochemistry is a critical aspect of this bicyclic system. Substituents on the ring can exist in either an exo or endo orientation. The exo substituent is on the same side as the oxygen bridge, while the endo substituent is on the opposite side. This stereoisomerism profoundly influences the molecule's physical, chemical, and biological properties. The outcome of reactions, particularly the Diels-Alder cycloaddition used to construct the ring system, is highly dependent on factors that control the endo/exo selectivity.
Role of 7-Oxabicyclo[2.2.1]heptane Derivatives in Advanced Organic Synthesis and Natural Product Chemistry
Derivatives of 7-oxabicyclo[2.2.1]heptane are powerful intermediates in organic synthesis. Their strained bicyclic framework can be selectively cleaved under various conditions to afford highly functionalized acyclic or carbocyclic structures with well-defined stereochemistry. This strategy has been successfully employed in the total synthesis of a diverse range of natural products, including laurenditerpenol, a marine natural product that inhibits hypoxia-inducible factor-1 (HIF-1) activation. nih.gov
The versatility of this scaffold allows for the introduction of multiple stereocenters in a controlled manner, making it an invaluable tool for synthetic chemists tackling complex molecular architectures.
Overview of the Research Landscape for Ketone-Functionalized 7-Oxabicyclo[2.2.1]heptanes, with a Focus on 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
Ketone-functionalized 7-oxabicyclo[2.2.1]heptanes are a particularly interesting subclass of these bicyclic ethers. The ketone group serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductions, and carbon-carbon bond-forming reactions.
The synthesis of the parent unsaturated ketone, 1-(7-oxabicyclo[2.2.1]hept-5-en-2-yl)ethanone, is typically achieved through the Diels-Alder reaction between furan and methyl vinyl ketone. Computational studies have been conducted to understand the stereoselectivity of this reaction. These studies suggest that both uncatalyzed and Lewis acid-catalyzed reactions proceed through a concerted and highly asynchronous transition state. The use of a Lewis acid catalyst, such as boron trifluoride (BF₃), has been shown to influence the endo/exo selectivity of the cycloaddition.
The subsequent hydrogenation of the double bond in 1-(7-oxabicyclo[2.2.1]hept-5-en-2-yl)ethanone yields the target saturated compound, 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone. This hydrogenation is a critical step to access the saturated bicyclic ketone, which can then be used in further synthetic elaborations. While the general synthetic route is established, detailed experimental procedures and comprehensive characterization data for 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone remain limited in publicly accessible literature.
Below is a table summarizing the key compounds discussed in this section:
| Compound Name | Structure | Key Features |
| 7-Oxabicyclo[2.2.1]heptane | A bridged bicyclic ether with a cyclohexane ring in a boat-like conformation. | A rigid and strained ring system, serving as a versatile scaffold in organic synthesis. |
| 1-(7-Oxabicyclo[2.2.1]hept-5-en-2-yl)ethanone | The unsaturated precursor to the title compound. | Synthesized via a Diels-Alder reaction between furan and methyl vinyl ketone. The stereochemistry (endo or exo) is a key consideration. |
| 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone | The saturated target compound of this article. | Obtained by the hydrogenation of its unsaturated precursor. The ketone functionality allows for diverse chemical transformations. |
| Furan | A five-membered aromatic heterocycle containing an oxygen atom. | A common diene used in the Diels-Alder reaction to form the 7-oxabicyclo[2.2.1]heptane core. |
| Methyl vinyl ketone | An enone that acts as a dienophile. | The reaction partner for furan in the synthesis of 1-(7-oxabicyclo[2.2.1]hept-5-en-2-yl)ethanone. |
| Laurenditerpenol | A complex marine natural product. | Its synthesis highlights the utility of the 7-oxabicyclo[2.2.1]heptane framework in constructing intricate molecular architectures. nih.gov |
Properties
IUPAC Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-8(7)10-6/h6-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJENGVZEIVIXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705411 | |
| Record name | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-01-2 | |
| Record name | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 7 Oxabicyclo 2.2.1 Heptan 2 Yl Ethanone and Its Precursors
Strategies for Constructing the 7-Oxabicyclo[2.2.1]heptane Core
The formation of the rigid, bridged 7-oxabicyclo[2.2.1]heptane system is central to the synthesis of the target compound and its derivatives. The primary strategies involve cycloaddition reactions, which efficiently assemble the bicyclic framework, and other cyclization methods that form the characteristic oxygen bridge.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized tool for synthesizing six-membered rings. nih.govkhanacademy.org In the context of 7-oxabicyclo[2.2.1]heptane systems (oxanorbornenes), this reaction typically involves furan (B31954) or its derivatives as the four-electron diene component and an activated alkene or alkyne as the two-electron dienophile. researchgate.netontosight.aiacs.org This approach is highly atom-economical and often proceeds with high stereoselectivity, making it a cornerstone in the synthesis of these bicyclic structures. researchgate.netnih.gov
The most common and direct route to the 7-oxabicyclo[2.2.1]heptane core is the intermolecular Diels-Alder reaction between furan and a suitable dienophile. researchgate.net Furan, despite its aromatic character which can lead to facile retro-Diels-Alder reactions, engages in cycloadditions with a variety of dienophiles to produce oxanorbornene derivatives. rsc.orgrsc.org The reactivity of the furan and the stability of the resulting cycloadduct are influenced by the electronic nature of both the furan and the dienophile. rsc.org
The selection of the dienophile is crucial for tailoring the substitution pattern of the resulting bicyclic product. researchgate.net A wide range of dienophiles have been successfully employed in reactions with furan and substituted furans. For instance, the reaction of furan with phenylsulphonylpropadiene yields the corresponding 7-oxabicyclo[2.2.1]heptane adduct, which can be further functionalized. rsc.org Similarly, 2-methylfuran (B129897) reacts with methyl 3-bromopropiolate in a highly regioselective manner. nih.gov The reaction is not limited to simple alkenes; more complex dienophiles are also used to build molecular complexity rapidly.
However, the aromaticity of furan can render it less reactive than acyclic dienes, sometimes requiring forcing conditions or the use of catalysts. rsc.orgrsc.org Furthermore, the direct Diels-Alder reaction of electron-poor furans, such as furfural, with common alkenes can be thermodynamically unfavorable. mdpi.com
The intramolecular Diels-Alder (IMDA) reaction offers a powerful strategy for constructing complex, polycyclic systems containing the 7-oxabicyclo[2.2.1]heptane core with a high degree of stereocontrol. rsc.org In this approach, the furan (diene) and the dienophile are tethered within the same molecule. Upon activation, typically by heat, the cycloaddition occurs, forming the bicyclic system along with a new ring fused to the core structure.
This methodology has been effectively used in the total synthesis of natural products. For example, a diastereoselective intramolecular Diels-Alder reaction using a chiral auxiliary was employed to prepare a key tetracyclic intermediate. rsc.org The stereoselectivity of these reactions is often high, as the transition state is constrained by the tether connecting the diene and dienophile. This makes IMDA reactions particularly valuable for synthesizing complex molecules where specific stereochemistry is required. rsc.org
To overcome the challenges associated with the aromaticity of furan and the potential for retro-Diels-Alder reactions, high-pressure conditions can be employed. Applying high pressure to the reaction mixture favors the formation of the product because the transition state volume and the product volume are typically smaller than the volume of the reactants. This can lead to increased reaction rates, higher yields, and enhanced stereoselectivity.
For instance, the cycloaddition of furan with a highly activated triester imine required both high temperature and high pressure to proceed in good yield. rsc.org The application of pressure is a useful tool, particularly for Diels-Alder reactions that are sluggish at atmospheric pressure or that suffer from unfavorable equilibria.
While the Diels-Alder reaction is the predominant method, other cyclization strategies have been developed to synthesize the 7-oxabicyclo[2.2.1]heptane skeleton. These alternatives can provide access to substitution patterns that are difficult to achieve through cycloaddition or may be more suitable for specific substrates.
One such method involves the intramolecular cyclization of acetonyl C-glycoside substrates. nih.gov This reaction proceeds through a nucleophilic substitution by an enamine intermediate, formed in the presence of pyrrolidine, onto a carbon atom of the carbohydrate ring, effectively forming the oxygen-bridged bicyclic system. nih.gov Another alternative involves the base-induced rearrangement of a pre-formed Diels-Alder adduct, such as 3-methylene-2-endo-phenylsulphonyl-7-oxabicyclo[2.2.1]hept-5-ene, to generate substituted cyclohexenols, demonstrating the utility of the bicyclic core as a masked synthon. rsc.org
An entirely different approach to the 7-oxabicyclo[2.2.1]heptane core, which avoids the Diels-Alder reaction, starts from substituted cyclohexene (B86901) derivatives. Specifically, 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes can be prepared by the acid-catalyzed cyclization of the corresponding cis-epoxycyclohexanol. google.com
This process involves an intramolecular nucleophilic attack of the hydroxyl group on one of the epoxide carbons, leading to the formation of the ether bridge. The reaction is reported to proceed in very high yield, favoring the formation of the exo-hydroxy configuration. google.com The required cis-epoxycyclohexanol precursor can be generated by the epoxidation of a 3-cyclohexen-1-ol. The epoxidation and subsequent acid-catalyzed cyclization can even be performed successively in one pot. google.com This strategy provides a valuable, non-cycloaddition-based entry into the 7-oxabicyclo[2.2.1]heptane system.
Diels-Alder Cycloadditions in the Synthesis of Oxanorbornenes
Introduction of the Ethanone (B97240) Moiety
The introduction of the ethanone (acetyl) group onto the 7-oxabicyclo[2.2.1]heptane framework is typically achieved through the conversion of a pre-existing functional group at the C2 position. Direct installation of the acetyl group via a Friedel-Crafts-type reaction is not a common strategy for this saturated bicyclic system. Instead, multi-step sequences starting from more readily accessible precursors like nitriles or carboxylic acids are employed.
Functionalization of the Bicyclic Scaffold at C2
The synthesis of the 7-oxabicyclo[2.2.1]heptane scaffold often begins with a [4+2] cycloaddition (Diels-Alder reaction). A common approach involves the reaction of furan with acrylonitrile (B1666552), which can be catalyzed by zinc chloride, to produce 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile as a mixture of endo and exo isomers. google.com
This unsaturated precursor undergoes catalytic reduction of the double bond, for instance using palladium on carbon (Pd/C), to yield the saturated 7-oxabicyclo[2.2.1]heptane-2-carbonitrile. google.com This carbonitrile is a key intermediate. The cyano group can be converted to the target acetyl group, for example, through reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) followed by acidic hydrolysis.
Alternatively, the carbonitrile can be hydrolyzed under basic conditions to form the corresponding carboxylic acid, 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. google.com This acid provides another pathway to the ethanone derivative, potentially via conversion to an acid chloride followed by reaction with an organocadmium or organocuprate reagent, or by forming a Weinreb amide and reacting it with an organolithium or Grignard reagent.
| Step | Reactants | Catalyst/Reagent | Product |
| 1 | Furan, Acrylonitrile | ZnCl₂ | 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile google.com |
| 2 | 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | H₂, Pd/C | 7-oxabicyclo[2.2.1]heptane-2-carbonitrile google.com |
| 3a | 7-oxabicyclo[2.2.1]heptane-2-carbonitrile | 1. CH₃MgBr 2. H₃O⁺ | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone |
| 3b | 7-oxabicyclo[2.2.1]heptane-2-carbonitrile | Strong Base (e.g., NaOH) | 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid google.com |
| 4 | 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | e.g., 1. (COCl)₂ 2. (CH₃)₂Cd | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone |
Stereoselective Installation of the Acetyl Group
The stereochemistry of the acetyl group (exo or endo) is determined by the stereochemistry of the precursor functional group established during the synthesis of the bicyclic scaffold. Diels-Alder reactions can produce mixtures of endo and exo products, and the ratio can be influenced by reaction conditions and catalysts. However, subsequent reactions can also influence the final stereochemical outcome. For instance, the hydrolysis of the cyano group in 7-oxabicyclo[2.2.1]heptane-2-carbonitrile has been reported to yield exclusively the exo-acid. google.com This exo-carboxylic acid would then be converted to the corresponding exo-ethanone derivative. The inherent strain and geometry of the bicyclic system heavily influence the facial selectivity of reactions, often favoring attack from the less hindered exo face. researchgate.net
Enantioselective and Diastereoselective Synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone and its Stereoisomers
Achieving stereocontrol in the synthesis of 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone is critical for accessing specific isomers. This is primarily accomplished by controlling the stereochemistry during the formation of the bicyclic ring system.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries attached to the dienophile in the Diels-Alder reaction is a powerful strategy for asymmetric synthesis. These auxiliaries direct the cycloaddition to proceed with high diastereoselectivity, and their subsequent removal provides enantiomerically enriched products.
One such approach involves the Diels-Alder reaction of furan with enantiomerically pure 1-cyanovinyl carboxylates, such as 1-cyanovinyl (1'S)-camphanate. researchgate.net This reaction, catalyzed by zinc iodide, leads to optically pure 2-exo-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl (1S')-camphanate. Saponification removes the camphanate auxiliary, which can be recovered, yielding an enantiomerically pure precursor that can be converted to the target ketone. researchgate.net
Another documented method uses (R)-phenylglycinol as a chiral auxiliary in an intramolecular Diels-Alder reaction to form the 7-oxabicyclo[2.2.1]heptane moiety with high diastereoselectivity. rsc.org Similarly, the highly diastereoselective Diels-Alder reaction between furan and (S)s- or (R)s-3-(2-pyridylsulphinyl)acrylates has been used to produce enantiomerically enriched 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.org
| Chiral Auxiliary | Dienophile | Key Reaction | Stereoselectivity | Reference |
| (1'S)-Camphanate | 1-Cyanovinyl (1'S)-camphanate | Diels-Alder with furan | High diastereoselectivity | researchgate.net |
| (R)-Phenylglycinol | N/A (substrate for intramolecular reaction) | Intramolecular Diels-Alder | High diastereoselectivity | rsc.org |
| (S)s-3-(2-Pyridylsulphinyl) | (S)s-3-(2-Pyridylsulphinyl)acrylate | Diels-Alder with furan | High diastereoselectivity | rsc.org |
Asymmetric Catalysis in Oxabicyclo[2.2.1]heptane Synthesis
While chiral auxiliaries are effective, the use of chiral catalysts offers a more atom-economical approach to enantioselective synthesis. Chiral Lewis acids can be used to catalyze Diels-Alder reactions between furan and dienophiles, inducing enantioselectivity. Although the search results did not provide a specific example of a catalytic asymmetric synthesis leading directly to a precursor of 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone, this remains a principal strategy in modern organic synthesis for related structures. For instance, gold(I)-catalyzed cycloisomerization of alkynediols represents a regio- and stereoselective method to construct the 7-oxabicyclo[2.2.1]heptane core, which has been applied to the asymmetric total synthesis of natural products containing this scaffold. researchgate.net
Enzymatic Resolution Techniques for Enantiopure Derivatives
Enzymatic resolution is a highly effective method for separating enantiomers of racemic precursors. This technique exploits the ability of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. google.com
For derivatives of 7-oxabicyclo[2.2.1]heptane, this is often performed on a racemic ester. For example, the racemic butyl ester of 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid can be resolved using lipase (B570770) A from Candida antarctica. researchgate.net Similarly, lipase from Candida rugosa has been used to resolve the racemic methyl ester of 7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid. google.com In these resolutions, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated, providing access to both enantiomers of the precursor in high enantiomeric purity. nih.gov
| Enzyme | Substrate | Outcome | Reference |
| Lipase A from Candida antarctica | Racemic butyl 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylate | Enantioselective hydrolysis | researchgate.net |
| Lipase from Candida rugosa | Racemic methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylate | Enantioselective hydrolysis | google.com |
| Lipase B from Candida antarctica (CAL-B) | Racemic acetate (B1210297) of 1-hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene derivative | Enantioselective deacetylation (>99% ee) | nih.gov |
Convergent and Divergent Synthetic Pathways Towards Functionalized 7-Oxabicyclo[2.2.1]heptanes
The 7-oxabicyclo[2.2.1]heptane framework is a key structural motif present in numerous biologically active compounds and serves as a versatile building block in organic synthesis. researchgate.net The construction and subsequent functionalization of this bicyclic ether can be approached through both convergent and divergent synthetic strategies. Convergent syntheses focus on the assembly of the core structure from two or more fragments in a single key step, while divergent syntheses involve the transformation of a common intermediate into a variety of structurally distinct analogs.
A cornerstone of convergent approaches to the 7-oxabicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction. researchgate.net This [4+2] cycloaddition, typically involving a furan derivative as the diene and an activated dienophile, provides a highly efficient and stereocontrolled route to the bicyclic core. The versatility of this method allows for the introduction of functionality at various positions of the scaffold by selecting appropriately substituted starting materials. For instance, the reaction of furan with dienophiles like acrylonitrile or maleimides leads to functionalized adducts that can be further elaborated. thieme-connect.comnih.gov The reaction can tolerate a wide range of substituents on both the furan and the dienophile, making it a powerful tool for generating molecular complexity. nih.govrsc.org
More complex convergent strategies have also been developed. For the related 1-aza-7-oxabicyclo[2.2.1]heptane system, a three-component coupling reaction has been described, uniting an allylic alcohol, an aldehyde, and a lithium-based amide to form a stereodefined homoallylic amine precursor. nih.govacs.org This intermediate then undergoes an intramolecular annulation to construct the bicyclic core in a highly stereoselective manner. nih.govnih.govacs.org Such multi-component approaches exemplify a highly convergent pathway to densely functionalized bicyclic systems. figshare.com
| Convergent Synthesis Example: Diels-Alder Reaction | |||
| Diene | Dienophile | Key Product | Reference |
| Furan | Phenylsulphonylpropadiene | 3-methylene-2-endo-phenylsulphonyl-7-oxabicyclo[2.2.1]hept-5-ene | rsc.org |
| 3-Benzylfuran | Acrylonitrile | 5-benzyl-7-oxabicyclo[2.2.1]hept-5-ene-2-endo-carbonitrile | thieme-connect.com |
| 2-Methylfuran | Methyl-3-bromo-propiolate | 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester precursor | nih.gov |
| 3-Alkoxyfurans | N-substituted maleimides | endo-Cantharimide derivatives | nih.gov |
Divergent synthetic pathways, on the other hand, begin with a common 7-oxabicyclo[2.2.1]heptane intermediate and introduce functional diversity through various chemical transformations. A prominent example of a divergent strategy is the cleavage of the bicyclic system. Ring-opening/cross metathesis (ROCM) of 7-oxabicyclo[2.2.1]heptene derivatives, for instance, provides access to highly substituted tetrahydrofurans. beilstein-journals.org This method utilizes ruthenium catalysts to open the strained ring system and couple it with a separate olefin, allowing for the installation of diverse side chains. The stereochemistry of the starting bicyclic compound can direct the stereochemical outcome of the resulting acyclic product. beilstein-journals.org
Another powerful divergent approach involves the direct functionalization of the C-H bonds of the saturated 7-oxabicyclo[2.2.1]heptane core. Palladium-catalyzed directed β-(hetero)arylation has been successfully applied to this scaffold. researchgate.net Using a directing group, such as an 8-aminoquinoline (B160924) amide, specific C-H bonds can be activated for coupling with various aryl and heteroaryl iodides. This late-stage functionalization method allows for the synthesis of a library of analogs from a common precursor, which is highly valuable in medicinal chemistry for structure-activity relationship studies. researchgate.net Cleavage of the directing group after arylation yields the final functionalized products. researchgate.net
| Divergent Synthesis Examples | |||
| Starting Material | Reagents/Catalyst | Product Type | Reference |
| exo/endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles | Ruthenium catalyst, Allyl alcohol | Functionalized Tetrahydrofurans | beilstein-journals.org |
| (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | Pd(OAc)₂, Aryl/Heteroaryl iodide | β-Arylated 7-oxabicyclo[2.2.1]heptanes | researchgate.net |
These convergent and divergent strategies provide a comprehensive toolkit for the synthesis of functionalized 7-oxabicyclo[2.2.1]heptanes, including structures related to 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone. The choice of strategy depends on the desired target molecule and the availability of starting materials, with convergent routes being ideal for the efficient construction of the core and divergent routes offering flexibility in late-stage diversification.
Chemical Reactivity and Transformations of 1 7 Oxabicyclo 2.2.1 Heptan 2 Yl Ethanone
Reactions Involving the Carbonyl Group
The ethanone (B97240) moiety attached to the bicyclic core behaves as a typical ketone, undergoing a variety of well-established reactions such as nucleophilic additions, enolate formations, reductions, and oxidations. thieme-connect.de The stereochemistry of the rigid bicyclic framework often influences the facial selectivity of these reactions.
The carbonyl carbon of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone is electrophilic and susceptible to attack by nucleophiles. These reactions convert the trigonal planar carbonyl group into a tetrahedral carbon center, leading to the formation of alcohols. Common nucleophilic addition reactions include:
Grignard Reactions: Reaction with organomagnesium halides (R-MgX) results in the formation of tertiary alcohols.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the carbonyl group to yield tertiary alcohols.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt with an acid catalyst produces a cyanohydrin, a versatile intermediate in organic synthesis.
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₂) converts the carbonyl group into an alkene, providing a method for carbon-carbon double bond formation.
The stereochemical outcome of these additions is often directed by the steric hindrance imposed by the bicyclic ring structure, with the nucleophile preferentially attacking from the less hindered exo face.
Like other enolizable ketones, 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone can be deprotonated at the α-carbon (the methyl group) using a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate. thieme-connect.de This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.
Key alpha-functionalization strategies include:
Alkylation: The enolate can be alkylated by reacting it with alkyl halides (R-X), leading to the introduction of an alkyl group on the methyl carbon.
Aldol Addition: Reaction of the enolate with aldehydes or ketones results in the formation of β-hydroxy ketones (aldol adducts). Subsequent dehydration can yield α,β-unsaturated ketones.
Halogenation: In the presence of acid or base, the ketone can be halogenated at the α-position with reagents like Br₂ or N-bromosuccinimide (NBS).
Research on related bicyclo[2.2.1]heptane systems has demonstrated the utility of lithium enolates in diastereoselective Michael additions, highlighting the stereodirecting influence of the rigid scaffold. researchgate.net
The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. The choice of reducing agent determines the reaction's selectivity and outcome.
Table 1: Reduction of the Carbonyl Group
| Reagent | Product | Notes |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanol | A common and mild reducing agent for ketones. |
| Lithium aluminum hydride (LiAlH₄) | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanol | A more powerful reducing agent, also effective for reducing esters and carboxylic acids. |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanol | Involves the use of a metal catalyst and hydrogen gas. |
In a related system, the reduction of a ketone to a hydroxyl group was a key step in the synthesis of carbocyclic nucleoside analogues. researchgate.net
Conversely, while the ketone functionality itself is at a higher oxidation state, the adjacent α-methyl group can be oxidized under specific conditions, for example, using selenium dioxide (SeO₂) to form an α-dicarbonyl compound.
Ring Opening Reactions of the 7-Oxabicyclo[2.2.1]heptane System
The strained nature of the 7-oxabicyclo[2.2.1]heptane ring system makes it susceptible to cleavage under various conditions. The presence of the oxygen bridge is a key feature that facilitates these ring-opening reactions, which are valuable in synthetic chemistry for accessing highly functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives. researchgate.netresearchgate.net
Studies on the closely related 7-oxabicyclo[2.2.1]heptan-2-ones have shown that the oxygen bridge can be reductively cleaved. acs.orgacs.org This transformation typically involves the generation of a ketyl radical anion by treatment with a reducing agent like samarium(II) iodide (SmI₂) or by electrochemical reduction. researchgate.net This radical intermediate then undergoes cleavage of the C1-O bond to form a ring-opened species, which can be further reduced to yield substituted cyclohexanols or cyclopentane derivatives. acs.orgacs.org This methodology has been applied to the synthesis of complex molecules like C-α-galactosides of carbapentopyranoses. acs.orgacs.org
Both acidic and basic conditions can promote the cleavage of the 7-oxabicyclo[2.2.1]heptane ring.
Acid-Catalyzed Cleavage: In the presence of a Lewis or Brønsted acid, the bridge oxygen is protonated or coordinated, making it a better leaving group. lookchem.combeilstein-journals.org A nucleophile can then attack one of the bridgehead carbons (C1 or C4), leading to the opening of the ether linkage. This process is often stereoselective and has been used to generate complex substituted cyclic structures. beilstein-journals.orgdocumentsdelivered.com The reaction can proceed through an Sₙ2-like mechanism, as confirmed by stereochemical analysis of the products. beilstein-journals.org
Base-Catalyzed Cleavage: Base-induced opening of the oxygen bridge is also a known transformation for this ring system, particularly in unsaturated analogues. mdpi.com This strategy has been employed in the stereoselective synthesis of shikimic acid derivatives and other natural products. mdpi.com The reaction is believed to proceed via an E2-like mechanism where a base abstracts a proton, leading to the elimination of the oxygen bridge. However, related aza-bicyclic systems have shown unexpected resistance to base-catalyzed cleavage, suggesting that the reactivity is highly dependent on the specific structure and conditions. mdpi.com
Table 2: Ring Cleavage Reactions
| Condition | Reagent Example | Mechanism | Typical Product |
|---|---|---|---|
| Reductive | Samarium(II) iodide (SmI₂) | Radical-mediated C-O bond cleavage | Substituted cyclohexanols/cyclopentanes acs.orgacs.org |
| Acid-Catalyzed | Pyridinium p-toluenesulfonate (PPTS), Lewis Acids (e.g., BBr₃) | Protonation/coordination of bridge oxygen followed by nucleophilic attack | Functionalized cyclohexanes/cyclopentanes lookchem.combeilstein-journals.org |
| Base-Catalyzed | Potassium t-butoxide | Elimination (E2-like) | Functionalized cyclohexenes mdpi.com |
These ring-opening strategies underscore the synthetic utility of the 7-oxabicyclo[2.2.1]heptane framework as a constrained precursor for a variety of stereochemically rich cyclic molecules. acs.org
Metal-Mediated Ring Opening Reactions (e.g., Samarium Iodide Induced)
Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer (SET) agent widely used in organic synthesis for its ability to mediate a variety of chemical transformations, including the reductive opening of strained ring systems. nih.govresearchgate.net In the context of 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone, SmI₂ can initiate a ring-opening cascade by reacting with the ketone functional group.
The reaction mechanism commences with the transfer of a single electron from SmI₂ to the carbonyl group of the ethanone moiety. This generates a ketyl radical anion intermediate. nih.gov The high oxophilicity of the samarium species facilitates its coordination to both the carbonyl oxygen and the bridgehead oxygen of the oxabicyclic system. nih.gov This coordination, coupled with the inherent strain of the bicyclo[2.2.1]heptane framework, promotes the cleavage of one of the C-O bonds of the ether bridge.
This fragmentation process results in a ring-opened intermediate. The specific outcome of the reaction can be influenced by the presence of additives and the precise reaction conditions. nih.govgu.se For instance, a subsequent reduction of the radical intermediate by a second molecule of SmI₂ could lead to an organosamarium species, which can then be protonated to yield a functionalized cyclopentane or cyclohexane derivative. nih.gov A key step in a related synthesis involved a SmI₂-mediated cascade that included a ketyl-olefin cyclization followed by an elimination, demonstrating the reagent's utility in complex transformations originating from a bicyclic system. nih.gov The chemoselectivity and reactivity of SmI₂ can be finely tuned by varying solvents and additives, making it a versatile tool for such skeletal modifications. nih.gov
Modifications of the Bicyclic Skeleton
Functional Group Interconversions on the Core Structure
The ethanone group of 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone is a prime site for a variety of functional group interconversions (FGIs), allowing for the synthesis of a diverse range of derivatives while preserving the core oxabicyclic skeleton. These transformations are fundamental in organic synthesis for modifying the chemical properties and reactivity of a molecule. vanderbilt.edu
Common FGIs for the ketone moiety include:
Reduction to an Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanol, using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conversion to an Oxime: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone into an oxime. This transformation is often used for characterization or as a precursor for further reactions like the Beckmann rearrangement.
Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction, reacting with a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond, for example, yielding 2-(prop-1-en-2-yl)-7-oxabicyclo[2.2.1]heptane.
Baeyer-Villiger Oxidation: This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester, specifically (7-oxabicyclo[2.2.1]heptan-2-yl) acetate (B1210297).
These FGIs provide access to alcohols, oximes, alkenes, and esters, significantly expanding the synthetic utility of the parent ketone.
Palladium-Catalyzed β-(Hetero)arylation of the Oxabicyclo[2.2.1]heptane Framework
Recent advances in C-H activation have enabled the direct functionalization of otherwise unreactive positions on saturated carbocycles. Palladium-catalyzed reactions, in particular, have been developed for the β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net This transformation typically requires the presence of a directing group to guide the catalyst to the specific C-H bond.
While the ethanone group itself is not a directing group for this reaction, it can be converted into a derivative that is. For instance, the ethanone could be transformed into an amine via reductive amination, and then coupled with 8-aminoquinoline (B160924) to install the necessary bidentate directing group. researchgate.net Once the directing group is in place, the palladium catalyst can mediate the coupling of the β-position of the oxabicyclic core with various aryl or heteroaryl iodides. researchgate.net
The reaction proceeds with high diastereoselectivity, yielding exclusively the exo-arylated product. researchgate.net This method allows for the introduction of diverse aromatic and heterocyclic moieties onto the bicyclic scaffold, which is of significant interest in medicinal chemistry and materials science. researchgate.net After the arylation, the directing group can be cleaved to provide the functionalized product. researchgate.net
Table 1: Examples of Palladium-Catalyzed β-Arylation of a Directed 7-Oxabicyclo[2.2.1]heptane Derivative (Data derived from arylation of N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide) researchgate.net
| Aryl Iodide | Catalyst | Base | Additive | Solvent | Yield (%) |
| 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | PivOH | Toluene | 99 |
| 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | PivOH | Toluene | 87 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | PivOH | Toluene | 55 |
| 2-Iodopyridine | Pd(OAc)₂ | K₂CO₃ | PivOH | Toluene | 88 |
Rearrangement Reactions and Skeletal Transformations
The strained nature of the 7-oxabicyclo[2.2.1]heptane system makes it susceptible to various rearrangement reactions, which can lead to profound skeletal transformations. These reactions are often initiated by acidic conditions or interaction with Lewis acids, which activate the bridgehead oxygen. uva.es
Activation of the ether oxygen can induce cleavage of a C-O bond, generating a carbocationic intermediate. This intermediate can then undergo a series of Wagner-Meerwein shifts, involving 1,2-hydride or 1,2-alkyl migrations, to relieve ring strain and form a more stable carbocation. uva.es Such cascades can result in the formation of different bicyclic or monocyclic systems, depending on the specific substrate and reaction conditions.
Another class of transformations applicable to derivatives of the oxabicyclic core is Ring-Rearrangement Metathesis (RRM). This domino process, typically seen in unsaturated analogues (e.g., 7-oxabicyclo[2.2.1]heptene derivatives), combines ring-opening metathesis with ring-closing metathesis or cross-metathesis in a single operation to generate complex molecular frameworks that are otherwise difficult to access. nih.gov While the parent compound is saturated, conversion of the ethanone to an alkene via a Wittig reaction could provide a substrate for such transformations.
Photochemical reactions, such as the Norrish Type II cleavage of the ketone, can also induce fragmentation of the molecule, representing another pathway for skeletal transformation. thieme-connect.de
Theoretical and Computational Chemistry Studies on 1 7 Oxabicyclo 2.2.1 Heptan 2 Yl Ethanone
Conformational Analysis and Stereochemical Preferences within the Bicyclic System
The 7-oxabicyclo[2.2.1]heptane framework is a rigid bicyclic system. researchgate.net This rigidity limits the number of accessible low-energy conformations. The primary source of isomerism in 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone arises from the stereochemical orientation of the acetyl group at the C2 position, which can be either exo or endo.
In the exo isomer, the acetyl group is oriented away from the oxygen bridge (O7), while in the endo isomer, it is positioned beneath the bridge. Computational studies, typically employing Density Functional Theory (DFT), are used to determine the relative stabilities of these diastereomers. Generally, for substituents on the bicyclo[2.2.1]heptane skeleton, the exo position is sterically less hindered and often thermodynamically more stable than the endo position.
Table 1: Calculated Geometric Parameters for Exo and Endo Isomers of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
| Parameter | Exo Isomer (Calculated) | Endo Isomer (Calculated) |
|---|---|---|
| Relative Energy | More Stable | Less Stable |
| Dihedral Angle (H-C2-C(O)-CH3) | ~180° (anti-periplanar) | ~0° (syn-periplanar) |
| Key Bond Length (C2-C(O)) | ~1.52 Å | ~1.53 Å |
| Key Bond Angle (C1-C2-C3) | ~103.5° | ~103.2° |
Note: Data are representative values obtained from typical DFT calculations and may vary with the level of theory and basis set used.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone. Methods like DFT with functionals such as B3LYP are commonly used to compute various molecular descriptors.
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For a ketone, the LUMO is typically localized on the carbonyl group's π* antibonding orbital, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone, the MEP map would show a region of negative potential (red) around the carbonyl oxygen, indicating its nucleophilic character, and a region of positive potential (blue) around the carbonyl carbon, highlighting its electrophilicity. researchgate.net
Table 2: Calculated Electronic Properties of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Electron-donating capability |
| LUMO Energy | ~ -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 6.5 eV | High kinetic stability |
| Dipole Moment | ~ 2.8 D | Moderate polarity, centered on the carbonyl group |
Note: Values are illustrative and depend on the computational method.
Transition State Analysis and Reaction Mechanism Elucidation for Transformations
A significant transformation for ketones like 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone is the Baeyer-Villiger oxidation, which converts the ketone into an ester using a peroxy acid. adichemistry.comnih.gov The mechanism involves the formation of a tetrahedral intermediate, often called the Criegee intermediate, followed by the migratory insertion of oxygen. nih.gov
Transition state analysis for this reaction is crucial for predicting its regioselectivity—that is, whether the oxygen atom inserts between the carbonyl carbon and the bicyclic carbon (C2) or between the carbonyl carbon and the methyl carbon. The migratory aptitude of the attached groups determines the outcome. Computational studies can model the transition states for both possible migration pathways. The pathway with the lower activation energy will be the favored one.
For the related 7-oxabicyclo[2.2.1]heptan-2-one system, studies have shown that the regioselectivity is highly dependent on substituents. researchgate.net For 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone, the competition is between the migration of the secondary bicyclic carbon and the primary methyl group. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. In this case, the secondary carbon of the bicyclic system is expected to migrate preferentially over the methyl group. adichemistry.com
Table 3: Regioselectivity in the Baeyer-Villiger Oxidation of 7-Oxabicyclo[2.2.1]heptan-2-one Derivatives
| Migrating Group | Product Type | Influencing Factors |
|---|---|---|
| Bridgehead Carbon (C1) | 2,8-Dioxabicyclo[3.2.1]octan-3-one | Favored by less electron-releasing substituents at C3. researchgate.net |
| Alkyl Carbon (C3) | 3,8-Dioxabicyclo[3.2.1]octan-2-one | Favored by electron-donating substituents (e.g., MeO) at C3. researchgate.net |
Molecular Modeling and Docking Studies for Structure-Activity Relationship Insights
The 7-oxabicyclo[2.2.1]heptane scaffold is present in various biologically active molecules and is considered a valuable fragment in drug discovery. researchgate.netresearchgate.net Molecular modeling and docking studies are employed to investigate how derivatives like 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone might interact with biological targets such as enzymes or receptors.
These studies can provide insights into Structure-Activity Relationships (SAR). For example, docking simulations could place the molecule into the active site of a target protein to predict its binding orientation and affinity. The rigid bicyclic core provides a well-defined shape for presentation of the acetyl group and other potential substituents to a binding pocket. nih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes.
Computational models can be used to design new analogues with improved binding affinity or selectivity. For instance, modifications to the acetyl group or substitutions on the bicyclic ring can be evaluated in silico before undertaking synthetic efforts. Such studies have been performed on related derivatives targeting serotonin (B10506) receptors and protein phosphatase 5. nih.govresearchgate.net
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure elucidation and characterization.
NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. github.io The process involves optimizing the molecule's geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The predicted shifts for the exo and endo isomers of 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone would be distinct, aiding in their experimental differentiation. For instance, the chemical shift of the proton at C2 is expected to differ significantly between the two isomers due to different steric and electronic environments. Comparing the calculated spectra with experimental data can confirm the stereochemistry. beilstein-journals.org
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated computationally. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. The most prominent feature in the IR spectrum of 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone would be the strong carbonyl (C=O) stretching vibration, typically predicted to be around 1710-1730 cm⁻¹. Other characteristic peaks would include C-H stretching and bending modes, as well as vibrations associated with the C-O-C ether linkage of the bicyclic system.
Table 4: Predicted ¹H NMR Chemical Shifts for 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone (exo isomer)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (acetyl) | 2.15 | s |
| H1 (bridgehead) | 4.60 | m |
| H2 | 2.85 | m |
| H3 (endo) | 1.50 | m |
| H3 (exo) | 1.90 | m |
| H4 (bridgehead) | 4.55 | m |
Note: These are representative values. Actual values depend on the solvent and the level of theory used for prediction.
Analytical and Spectroscopic Methodologies for Characterization of 1 7 Oxabicyclo 2.2.1 Heptan 2 Yl Ethanone
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone from reaction mixtures and for quantifying its purity, including the assessment of enantiomeric composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone. mdpi.comnih.gov In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification. nih.gov
The utility of GC-MS extends to purity assessment, where it can detect and identify volatile impurities in a sample of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone. google.com For instance, in the analysis of related bicyclo[2.2.1]heptan-2-one derivatives, GC-MS has been effectively used to confirm product purity and identify byproducts. mdpi.com The retention time in the gas chromatogram is a characteristic feature of the compound under specific analytical conditions, while the mass spectrum serves as a molecular fingerprint.
Table 1: Representative GC-MS Parameters for Analysis of Bicyclic Ketones
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50-70 °C, ramp to 250-300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile or thermally labile compounds, and it is particularly crucial for determining the enantiomeric excess (e.e.) of chiral molecules like 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone. google.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For enantiomeric separation, a chiral stationary phase (CSP) is employed. A method developed for the analogous 2-azabicyclo[2.2.1]hept-5-en-3-one achieved complete separation of enantiomers on a Chiralcel OD-H column. researchgate.net A similar approach would be applicable to 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone, using a mobile phase typically consisting of a mixture of hexane (B92381) and isopropanol. The ratio of the peak areas for the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.
Table 2: Typical HPLC Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., at 210 nm) and/or Optical Rotation |
| Column Temperature | Ambient (e.g., 25 °C) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. mdpi.com This is achieved by using columns packed with smaller particles (<2 µm), which requires instrumentation capable of handling much higher backpressures. mdpi.com
UPLC is highly effective for the rapid purity assessment of pharmaceutical intermediates and final products. researchgate.net For ketones, UPLC-MS/MS methods have been developed that are sensitive and specific, allowing for quantification over a wide linear range with very low limits of detection. nih.govsci-hub.se The application of UPLC to the analysis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone would enable high-throughput purity checks and impurity profiling, significantly reducing analysis time compared to conventional HPLC.
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and molecular weight of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the parent 7-oxabicyclo[2.2.1]heptane, the bridgehead protons (at C1 and C4) appear at a distinct chemical shift (e.g., ~4.57 ppm). chemicalbook.com In 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone, the protons of the bicyclic framework would show complex splitting patterns due to their rigid arrangement, and the acetyl methyl group would appear as a characteristic singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the acetyl group is expected to resonate at a downfield chemical shift (typically >200 ppm). The carbons of the 7-oxabicyclo[2.2.1]heptane skeleton, particularly those bonded to the oxygen atom (bridgehead carbons), will also have characteristic chemical shifts. researchgate.net
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the structural connectivity. researchgate.netweizmann.ac.il
COSY establishes correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov
HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire carbon skeleton and confirming the position of the acetyl group. nih.gov
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~208 |
| CH₃ | ~2.1 (s) | ~28 |
| CH (bridgehead) | ~4.6 (m) | ~78 |
| CH-C=O | ~2.9 (m) | ~55 |
| CH₂ (bridge) | ~1.5-1.8 (m) | ~30-35 |
Note: These are approximate values based on related structures; actual values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. libretexts.org The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone (C₈H₁₂O₂), the expected molecular weight is approximately 140.18 g/mol . sigmaaldrich.com
Under electron ionization (EI), the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions. The fragmentation of the 7-oxabicyclo[2.2.1]heptane skeleton is well-documented. aip.orgnist.gov Key fragmentation pathways for 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone would likely involve:
Loss of the acetyl group ([M-43]⁺) to give a prominent peak.
Cleavage of the bicyclic ring system, potentially through a retro-Diels-Alder type reaction, although the saturated nature of the ring makes other pathways more likely.
Loss of small neutral molecules like H₂O, CO, or C₂H₄.
Analysis of these fragmentation patterns helps to confirm the presence of the acetyl group and the integrity of the oxabicycloheptane core. acs.org
Table 4: List of Compound Names
| Compound Name |
|---|
| 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone |
| 2-azabicyclo[2.2.1]hept-5-en-3-one |
| 7-oxabicyclo[2.2.1]heptane |
| hexane |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.
The key functional groups in this compound are the ketone (C=O), the ether (C-O-C) within the bicyclic system, and the saturated hydrocarbon framework (C-H and C-C bonds). The most prominent and diagnostic peak is the strong absorption band arising from the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the strained bicyclic ring system.
The ether linkage (C-O-C) is identified by its characteristic stretching vibrations, which are typically observed in the fingerprint region of the spectrum, usually between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic CH and CH₂ groups in the bicycloheptane (B81988) ring are expected in the 2850-3000 cm⁻¹ range. libretexts.org Bending vibrations for these C-H bonds appear between 1350 and 1470 cm⁻¹. libretexts.org
Table 1: Expected Infrared Absorption Bands for 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
| Wavenumber (cm⁻¹) | Bond | Functional Group | Vibration Type | Intensity |
| 2850-3000 | C-H | Alkane | Stretch | Medium |
| 1700-1725 | C=O | Ketone | Stretch | Strong |
| 1350-1470 | C-H | Alkane | Bend | Variable |
| 1000-1300 | C-O | Ether | Stretch | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule, confirming the connectivity and stereochemistry.
Table 2: Illustrative Crystallographic Data for a 7-Oxabicyclo[2.2.1]heptane Derivative
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5 |
| b (Å) | 10.8 |
| c (Å) | 12.3 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 864.5 |
| Z | 4 |
Note: This table is illustrative and based on typical data for similar bicyclic compounds, not the specific title compound.
Chiroptical Methods for Absolute Configuration Assignment
Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for assigning the absolute configuration of chiral molecules in solution. scribd.comdokumen.pub These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. mgcub.ac.in
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.in A chiral molecule will exhibit a complex rotational pattern, particularly at wavelengths near an electronic absorption band, a phenomenon known as the Cotton effect. The sign (positive or negative) of the Cotton effect can be correlated with the absolute configuration of the molecule by comparing it to compounds with a known stereochemistry. scribd.com
Circular Dichroism (CD) is the measurement of the difference in absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in A CD spectrum plots this differential absorption versus wavelength, resulting in positive or negative peaks that also constitute a Cotton effect. The CD spectrum is often simpler to interpret than the ORD curve and is particularly sensitive to the stereochemical environment around the chromophore—in this case, the carbonyl group of the acetyl moiety. nih.gov The sign of the Cotton effect observed for the n→π* electronic transition of the ketone chromophore is directly related to the spatial arrangement of atoms around it, allowing for the assignment of the absolute configuration of the adjacent stereocenter.
For 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone, the analysis would focus on the Cotton effect associated with the carbonyl group. By applying established stereochemical rules, such as the Octant Rule, to the observed CD spectrum, one can deduce the absolute configuration (R or S) at the C2 position of the bicyclic system. nih.gov
Table 3: Chiroptical Methods and Their Application
| Technique | Principle | Information Obtained |
| Optical Rotatory Dispersion (ORD) | Measures the change of optical rotation with wavelength. | Determination of absolute configuration through analysis of the Cotton effect. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Assignment of absolute configuration based on the sign of the Cotton effect of the chromophore. |
Potential Areas for Future Research on 1 7 Oxabicyclo 2.2.1 Heptan 2 Yl Ethanone
Exploration of Novel and Sustainable Synthetic Pathways
The primary route to the 7-oxabicyclo[2.2.1]heptane core relies on the Diels-Alder reaction between furan (B31954) and a suitable dienophile. researchgate.net Future research could focus on developing more sustainable and efficient methods for the synthesis of 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone.
One promising avenue is the use of biocatalysis. Enzymatic transformations could offer a greener alternative to traditional chemical methods, potentially leading to higher yields and selectivities under milder reaction conditions. For instance, enzymes could be employed in the key cycloaddition step or in the subsequent modifications of the bicyclic core.
Another area of exploration is the development of novel catalytic systems that can promote the synthesis with greater atom economy and reduced waste generation. This could involve the use of earth-abundant metal catalysts or organocatalysts to drive the formation of the bicyclic ketone. Research into one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, would also contribute to more sustainable and cost-effective production. rsc.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of suitable enzymes. |
| Organocatalysis | Metal-free, often milder conditions, potential for asymmetric synthesis. | Design of new and efficient organocatalysts. |
| Earth-Abundant Metal Catalysis | Lower cost and toxicity compared to precious metal catalysts. | Development of active and selective catalysts. |
| One-Pot Procedures | Increased efficiency, reduced waste and purification steps. | Optimization of reaction sequences and conditions. |
Development of Highly Enantioselective and Environmentally Benign Transformations
The stereochemistry of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone is crucial for its potential applications, particularly in the pharmaceutical industry. Future research should prioritize the development of highly enantioselective synthetic methods to access specific stereoisomers of the compound.
Enzymatic kinetic resolution has been successfully applied to other derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold and could be adapted for the ethanone (B97240) derivative. researchgate.net This technique utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.
Asymmetric catalysis, employing chiral catalysts to direct the formation of a specific enantiomer, is another powerful tool. nih.gov Research in this area could focus on the design of new chiral ligands for metal-based catalysts or the development of novel organocatalysts that can effectively control the stereochemical outcome of the synthesis. The goal would be to achieve high enantiomeric excess (ee) while maintaining environmentally friendly reaction conditions.
The following table summarizes potential enantioselective methods:
| Method | Description | Potential Advantages |
| Enzymatic Kinetic Resolution | Use of an enzyme to selectively transform one enantiomer. | High selectivity, mild conditions. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Potential for high enantiomeric excess, catalytic nature. |
| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to guide the stereochemical outcome. | Well-established methodology, predictable stereocontrol. |
Investigation of Undiscovered Reactivity Patterns and Stereochemical Control
A thorough understanding of the reactivity of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone is essential for its use as a versatile building block in organic synthesis. Future research should aim to explore its reactivity under a variety of conditions to uncover novel transformations.
The strained bicyclic system of the molecule is expected to influence its reactivity in unique ways. Studies on ring-opening reactions, for example, could lead to the formation of highly functionalized cyclohexene (B86901) derivatives with defined stereochemistry. acs.org The ketone functionality also offers a handle for a wide range of chemical modifications, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Controlling the stereochemical outcome of these reactions is of paramount importance. The rigid bicyclic framework can exert significant stereocontrol, but a detailed investigation is needed to fully understand and predict the stereoselectivity of different transformations. This knowledge would be invaluable for the design of synthetic routes to complex target molecules.
Design and Synthesis of Advanced Derivatives for Targeted Applications
The unique three-dimensional shape of the 7-oxabicyclo[2.2.1]heptane core makes it an attractive scaffold for the design of new molecules with specific biological activities or material properties. researchgate.net Future research should focus on the synthesis of a diverse library of derivatives of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone and the evaluation of their potential applications.
In medicinal chemistry, for example, derivatives could be designed as inhibitors of specific enzymes or as ligands for particular receptors. The rigid bicyclic structure can help to pre-organize functional groups in a specific spatial arrangement, which can lead to high binding affinity and selectivity.
In materials science, the bicyclic ketone could be used as a monomer for the synthesis of novel polymers with unique thermal or mechanical properties. The stereochemistry of the monomer could be used to control the microstructure and properties of the resulting polymer.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of new applications for 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone, future research should embrace modern technologies such as flow chemistry and automated synthesis.
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, better process control, and easier scalability. mtak.humdpi.com The development of continuous flow processes for the synthesis and derivatization of the bicyclic ketone would enable the rapid production of a wide range of compounds for screening and optimization. uc.pt
Automated synthesis platforms can further enhance the efficiency of the research process by allowing for the automated execution of complex reaction sequences and the high-throughput screening of reaction conditions. chemrxiv.orgresearchgate.netnih.gov By integrating these technologies, researchers could significantly accelerate the pace of discovery in this promising area of chemical research. chemistryworld.com
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR confirm bicyclic framework integrity and substituent positions .
- HPLC : Reverse-phase columns (e.g., Daicel OD-RH) with acetonitrile/0.1 M KPF₆ mobile phases resolve enantiomers, critical for stereochemical validation .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₀H₁₆O₂) .
How does stereochemistry influence the reactivity of bicyclo[2.2.1]heptane derivatives in functionalization reactions?
Advanced Research Focus
The endo/exo configuration of the bicyclic system dictates steric accessibility. For example:
- Endo isomers exhibit hindered nucleophilic attack due to the oxabridge’s axial position, favoring electrophilic substitutions at less sterically crowded sites .
- Chiral HPLC (e.g., 60% acetonitrile/40% aqueous KPF₆) quantifies enantiomeric excess (e.e.), with R and S configurations showing divergent reactivity in urea-forming reactions .
What strategies resolve contradictions in yield variability during substituent introduction to the bicyclic core?
Q. Advanced Research Focus
- Steric vs. electronic effects : Bulky substituents (e.g., adamantyl groups) reduce yields (36%) due to steric hindrance, while flexible chains (e.g., hexanediyl) improve yields (82%) by enhancing conformational adaptability .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of polar intermediates but may slow reaction kinetics, necessitating temperature optimization .
- Catalyst loading : Higher iridium concentrations (0.1–0.2 equiv) accelerate C–H activation but risk overfunctionalization; stoichiometric tuning balances efficiency and selectivity .
How are structure-activity relationships (SAR) studied for derivatives of this compound?
Q. Advanced Research Focus
- Functional group diversification : Urea derivatives are synthesized via CDI-mediated coupling of bicyclo[2.2.1]heptan-2-amine with acylating agents, followed by SAR analysis using H NMR and bioactivity assays .
- Electron-withdrawing groups : Substituents like trifluoromethyl (e.g., (±)-endo-1) enhance electrophilicity, impacting binding affinity in enzyme inhibition studies .
What mechanistic insights guide regioselective functionalization of the oxabicycloheptane system?
Q. Advanced Research Focus
- Baeyer-Villiger oxidation : The oxygen atom’s position directs regioselectivity, favoring ester formation at the less substituted carbon due to transition-state stabilization .
- C–H activation : Iridium catalysts preferentially functionalize C–H bonds proximal to electron-rich regions (e.g., acetyl groups), as seen in thiophene coupling reactions .
How are computational methods applied to predict physicochemical properties of this compound?
Q. Basic Research Focus
- LogP prediction : Tools like ACD/Labs Percepta estimate hydrophobicity (XlogP ≈ 0.3), guiding solvent selection for synthesis .
- Topological polar surface area (TPSA) : Calculated TPSA (e.g., 35.5 Ų) predicts membrane permeability for drug-design applications .
What challenges arise in enantiomeric resolution of bicyclo[2.2.1]heptane derivatives?
Q. Advanced Research Focus
- Chiral stationary phases : Daicel OD-RH columns resolve enantiomers using acetonitrile/KPF₆ gradients, but baseline separation requires precise mobile-phase optimization .
- Racemization risk : Acidic or high-temperature conditions promote epimerization; mild hydrolysis (pH 7–8) preserves stereochemical integrity .
How do steric effects in the bicyclic framework influence catalytic asymmetric synthesis?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
